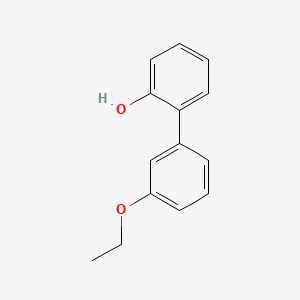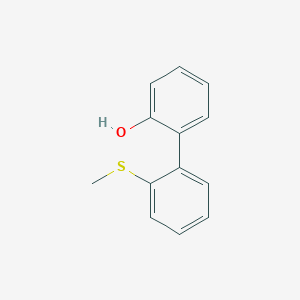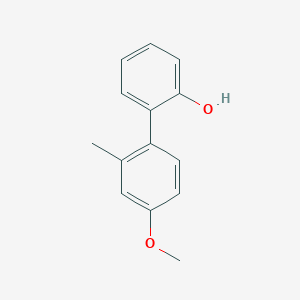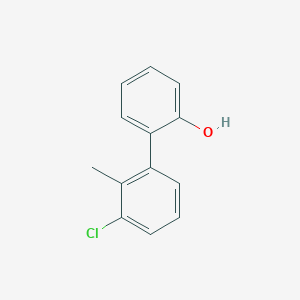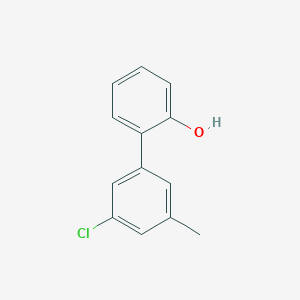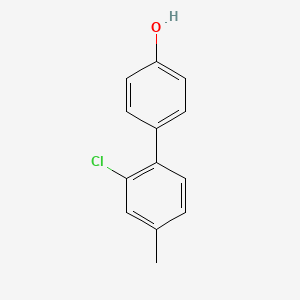
4-(2-Chloro-4-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-methylphenyl)phenol, 95% (4-CMPP-95) is a synthetic phenolic compound with a wide range of applications in scientific research. It is used as an intermediate in organic synthesis, a reagent for the determination of various compounds, and a catalyst for the production of various products. It has also been studied for its potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent for the determination of various compounds, including amino acids, carbohydrates, and steroids. It has also been used as an intermediate in organic synthesis, and as a catalyst for the production of various products, such as pharmaceuticals, pesticides, and dyes. Furthermore, it has been studied for its potential applications in biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4-methylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, and by inhibiting the formation of reactive oxygen species. It has also been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may act as a pro-oxidant, by inducing oxidative stress in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)phenol, 95% are not fully understood. However, it has been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may have beneficial effects on metabolism, by modulating the activity of enzymes involved in energy metabolism. It has also been suggested that 4-(2-Chloro-4-methylphenyl)phenol, 95% may have anti-inflammatory and anti-cancer effects, by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(2-Chloro-4-methylphenyl)phenol, 95% in lab experiments is its availability and relatively low cost. Furthermore, it is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using 4-(2-Chloro-4-methylphenyl)phenol, 95% in lab experiments is its toxicity. It is known to be toxic to humans and should be handled with care.
Direcciones Futuras
There are several potential future directions for 4-(2-Chloro-4-methylphenyl)phenol, 95% research. These include further investigation into its potential applications in biochemistry and physiology, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide valuable insight into its potential uses. Finally, further research into its toxicity and safety could lead to the development of safer and more effective products.
Métodos De Síntesis
The synthesis of 4-(2-Chloro-4-methylphenyl)phenol, 95% is typically carried out in two steps. The first step involves the reaction of 2-chloro-4-methylphenol (CMP) with sodium hydroxide and sodium hypochlorite to form 4-chloro-2-methylphenol (CMCP). The second step involves the reaction of CMCP with phenol to form 4-(2-Chloro-4-methylphenyl)phenol, 95%. The reaction conditions are typically conducted at room temperature, with a reaction time of 1-2 hours. The product is then purified by recrystallization or chromatography to obtain 4-(2-Chloro-4-methylphenyl)phenol, 95% in 95% purity.
Propiedades
IUPAC Name |
4-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-7-12(13(14)8-9)10-3-5-11(15)6-4-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZUDWHWAQMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683504 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194548-52-2 |
Source


|
| Record name | 2'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

